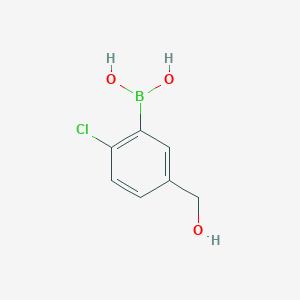

2-Chloro-5-hydroxymethylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

[2-chloro-5-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQUJFBGPRFTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CO)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590370 | |

| Record name | [2-Chloro-5-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003042-59-8 | |

| Record name | [2-Chloro-5-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-hydroxymethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Chloro-5-hydroxymethylphenylboronic acid, a key building block in modern organic synthesis, offers a unique combination of functionalities that make it a valuable reagent in the development of novel pharmaceuticals and complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data to offer a technical resource for researchers and drug development professionals. By understanding the fundamental characteristics of this compound, scientists can better leverage its potential in Suzuki-Miyaura cross-coupling reactions and other synthetic transformations.

Core Molecular Attributes

This compound, with the CAS number 1003042-59-8, possesses a molecular formula of C₇H₈BClO₃. This structure combines a boronic acid moiety, a hydroxylmethyl group, and a chlorine atom on a phenyl ring, creating a versatile platform for chemical modification.

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| CAS Number | 1003042-59-8 | |

| Molecular Formula | C₇H₈BClO₃ | |

| Molecular Weight | 186.4 g/mol | |

| IUPAC Name | (2-chloro-5-(hydroxymethyl)phenyl)boronic acid | |

| Appearance | White to off-white solid |

Physicochemical Characteristics

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 409.9 ± 55.0 °C at 760 mmHg | |

| Density | 1.41 ± 0.1 g/cm³ | |

| pKa | 8.01 ± 0.58 |

Solubility: The solubility of boronic acids is influenced by the nature of the substituents on the phenyl ring. Generally, phenylboronic acids exhibit low solubility in nonpolar hydrocarbon solvents and moderate to high solubility in polar organic solvents such as ethers and ketones. The presence of the hydroxymethyl group in this compound is expected to enhance its polarity and may increase its solubility in protic solvents like alcohols and water compared to its unsubstituted counterpart.

Melting Point: A definitive experimental melting point for this specific compound is not consistently reported. However, related compounds such as 2-Chloro-5-(trifluoromethyl)phenylboronic acid have a reported melting point of 108 °C. It is crucial for researchers to determine the melting point of their specific batch of this compound as a key indicator of purity.

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While a complete set of spectra for this specific molecule is not publicly available, a theoretical interpretation based on its structure provides a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons of both the hydroxymethyl and boronic acid groups. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and boronic acid groups and the electron-donating character of the hydroxymethyl group.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be spread over a range typical for substituted benzene rings. The carbon of the hydroxymethyl group will appear in the aliphatic region, and its chemical shift will be influenced by the adjacent oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for the O-H stretching of the hydroxyl groups (both the alcohol and the boronic acid, likely appearing as a broad band), C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, B-O stretching of the boronic acid, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of water, the hydroxymethyl group, and potentially the boronic acid group, providing further structural information.

Chemical Reactivity and Applications

This compound is primarily utilized as a building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The boronic acid functionality readily reacts with aryl, vinyl, or alkyl halides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds.

The presence of the chlorine atom and the hydroxymethyl group offers additional sites for chemical modification. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups. The chlorine atom can participate in various nucleophilic substitution reactions or other cross-coupling reactions. This trifunctionality makes this compound a highly versatile synthon in the construction of complex molecules, particularly in the field of medicinal chemistry for the synthesis of bioactive compounds.

Handling and Safety

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is classified as an irritant and may cause skin, eye, and respiratory irritation.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: this compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is advisable to store it under an inert atmosphere to prevent degradation.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a boronic acid, a hydroxymethyl group, and a chlorine atom provides multiple avenues for the construction of complex molecular frameworks. While a complete set of experimentally determined physical and spectral data is not yet fully compiled in the public literature, this guide provides a foundational understanding of its properties based on available information and theoretical principles. As the use of this and similar reagents continues to grow, it is anticipated that a more comprehensive dataset will become available, further enabling its application in the advancement of chemical and pharmaceutical research.

2-Chloro-5-hydroxymethylphenylboronic acid chemical structure

An In-depth Technical Guide to 2-Chloro-5-hydroxymethylphenylboronic acid for Advanced Synthesis and Drug Discovery

Abstract

This compound is a trifunctional synthetic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique architecture, featuring a reactive boronic acid, a strategically placed chlorine atom, and a versatile hydroxymethyl group, offers a powerful platform for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, reliable synthetic protocols, key chemical transformations, and strategic applications in drug development, grounded in established chemical principles and supported by authoritative references.

Core Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. This compound is typically a white to off-white solid, stable under standard laboratory conditions. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 913835-75-3 | PubChem |

| Molecular Formula | C₇H₈BClO₃ | PubChem |

| Molecular Weight | 186.4 g/mol | PubChem |

| Melting Point | 155-160 °C | Commercial Suppliers |

| Solubility | Soluble in methanol, DMSO, THF | General Chemical Knowledge |

The molecule's utility stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

Caption: Structure of this compound.

-

The Boronic Acid [-B(OH)₂]: This Lewis acidic group is the cornerstone of its reactivity, primarily serving as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2][3][4]

-

The Chloro Group [-Cl]: As an ortho-substituent to the boronic acid, it sterically influences the coupling reaction and provides an additional handle for subsequent nucleophilic aromatic substitution or other cross-coupling reactions.

-

The Hydroxymethyl Group [-CH₂OH]: This group offers a site for further derivatization. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution, significantly increasing the synthetic diversity of its products.

Synthesis and Reaction Protocol

A robust and reproducible synthesis is critical for the application of any building block. The preparation of this compound can be achieved from commercially available precursors. The following protocol is based on established organometallic methodologies.

Synthetic Workflow Overview

The synthesis leverages a directed ortho-metalation strategy, a powerful technique for regioselective functionalization of aromatic rings.

Caption: A logical workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials: (4-Chloro-3-methylphenyl)methanol, Methoxymethyl chloride (MOM-Cl), Potassium bis(trimethylsilyl)amide (KHMDS), n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Hydrochloric acid (2M), Saturated aq. NaCl.

-

Step 1: Protection of the Hydroxyl Group.

-

Dissolve (4-chloro-3-methylphenyl)methanol (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under Argon.

-

Cool the solution to 0 °C. Add KHMDS (1.1 equiv, 1.0 M solution in THF) dropwise. Causality: KHMDS is a strong, non-nucleophilic base that cleanly deprotonates the alcohol to form the alkoxide.

-

After stirring for 30 minutes, add MOM-Cl (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

-

Quench the reaction with saturated aq. NH₄Cl and extract the product with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude MOM-protected ether is typically used without further purification.

-

-

Step 2: Directed ortho-Metalation and Borylation.

-

Dissolve the crude product from Step 1 in anhydrous THF (0.2 M) and cool to -78 °C under Argon.

-

Add n-BuLi (1.2 equiv, 2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 2 hours. Causality: The methoxy group of the MOM ether is a powerful directing group, coordinating to the lithium cation and directing the deprotonation to the adjacent ortho position (C2).

-

Add triisopropyl borate (1.5 equiv) dropwise. The solution may become thick.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Step 3: Hydrolysis and Deprotection.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl until the pH is ~1-2. Causality: The acidic workup serves two purposes: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously cleaves the acid-labile MOM protecting group.

-

Stir vigorously for 2-3 hours at room temperature.

-

Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude solid can be purified by recrystallization or silica gel chromatography to yield this compound.

-

Key Chemical Transformations

The strategic value of this reagent lies in its capacity for selective, high-yield transformations, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl core of countless pharmaceutical agents.[3][4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In a typical application, this compound would serve as the "Ar-B(OH)₂" component, coupling with an aryl or heteroaryl halide (R¹-X) to generate a complex biaryl structure. The reaction's success is due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[1]

Application in Drug Discovery: A Case Study

To illustrate its utility, consider the hypothetical synthesis of a scaffold for a novel protein kinase inhibitor, a common objective in modern drug development.[6][7]

Objective: Synthesize a functionalized amino-pyrimidine biaryl scaffold.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. med.libretexts.org [med.libretexts.org]

2-Chloro-5-hydroxymethylphenylboronic acid CAS number

An In-Depth Technical Guide to 2-Chloro-5-hydroxymethylphenylboronic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic chemistry. Addressed to an audience of researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, a plausible synthetic pathway, and its principal applications. A significant focus is placed on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. The guide includes a detailed mechanistic overview, a representative experimental protocol, and critical insights into handling, storage, and safety. The objective is to equip the reader with both the foundational knowledge and the practical expertise required to effectively utilize this versatile reagent in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organoboron compound. The presence of three distinct functional groups—a boronic acid, a chloro substituent, and a hydroxymethyl group—makes it a highly valuable and versatile intermediate for creating complex molecular architectures. The boronic acid moiety serves as the reactive handle for cross-coupling reactions, while the chloro and hydroxymethyl groups offer sites for further functionalization or can be used to modulate the steric and electronic properties of the target molecule.

| Property | Value | Source(s) |

| CAS Number | 1003042-59-8 | [1][2] |

| Molecular Formula | C₇H₈BClO₃ | [3] |

| Molecular Weight | 186.40 g/mol | [3] |

| IUPAC Name | [2-Chloro-5-(hydroxymethyl)phenyl]boronic acid | [3] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents like methanol, DMSO, and dioxane | General knowledge |

The Synthetic Utility of this compound

The primary utility of this reagent lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Organoboron compounds are favored in the pharmaceutical industry due to their general stability to air and moisture, relatively low toxicity, and the mild reaction conditions under which they react.[4][5] The degradation product, boric acid, is considered a "green compound" that can be eliminated by the body.[5]

The specific substitution pattern of this compound is strategically significant. The ortho-chloro group can influence the dihedral angle of the resulting biaryl product, a critical parameter in tuning the pharmacological properties of a drug candidate. The meta-hydroxymethyl group provides a handle for subsequent synthetic transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion into a leaving group for nucleophilic substitution. This built-in functionality allows for the rapid generation of diverse compound libraries, accelerating structure-activity relationship (SAR) studies in drug discovery.[6]

Proposed Synthetic Pathway

While numerous specific preparations exist for arylboronic acids, a common and robust strategy involves the reaction of an organometallic species with a borate ester, followed by hydrolysis.[7][8] A plausible synthesis for this compound would start from the commercially available 1-bromo-2-chloro-5-(methoxymethyl)benzene. The methoxymethyl (MOM) group serves as a protecting group for the alcohol, which might otherwise interfere with the formation of the required organometallic intermediate.

The proposed workflow involves a halogen-metal exchange followed by borylation and subsequent deprotection.

References

- 1. This compound | 1003042-59-8 [chemicalbook.com]

- 2. This compound CAS#: 1003042-59-8 [chemicalbook.com]

- 3. This compound | C7H8BClO3 | CID 17750231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 2-Chloro-5-hydroxymethylphenylboronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

Abstract: This technical guide provides an in-depth analysis of 2-Chloro-5-hydroxymethylphenylboronic acid, a bifunctional organoboron compound crucial in modern synthetic chemistry. With a molecular weight of 186.40 g/mol , this reagent serves as a key building block, particularly in the realm of drug discovery and materials science.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura reaction, which facilitates the strategic formation of carbon-carbon bonds.[2][3] This document will detail the compound's physicochemical properties, outline a representative synthetic strategy, and provide a comprehensive, field-proven protocol for its application in Suzuki-Miyaura coupling, complete with mechanistic insights and expert commentary.

Physicochemical Characterization and Data

This compound is a white to off-white solid at room temperature. Its structure incorporates three key features for synthetic manipulation: a boronic acid group for cross-coupling, a chloro substituent that modulates electronic properties and can serve as a secondary coupling site, and a hydroxymethyl group that provides a vector for further derivatization or can influence solubility. The fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈BClO₃ | [1] |

| Molecular Weight | 186.40 g/mol | [1] |

| CAS Number | 1003042-59-8 | [4] |

| IUPAC Name | (2-Chloro-5-(hydroxymethyl)phenyl)boronic acid | [1] |

| Physical Form | Solid | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

Synthesis and Purification Strategy

The synthesis of functionalized phenylboronic acids typically begins with a correspondingly substituted aryl halide. A common and effective strategy involves the protection of reactive functional groups, followed by a metal-halogen exchange and subsequent trapping with a borate ester.

Conceptual Synthetic Pathway:

-

Protection of the Hydroxyl Group: The starting material, such as 2-chloro-5-bromobenzyl alcohol, would first have its hydroxyl group protected. This is a critical step because the acidic proton of the alcohol would otherwise quench the highly basic organometallic intermediate formed in the next step. A common protecting group for this purpose is a silyl ether, for example, by reacting the alcohol with tert-Butyldimethylsilyl chloride (TBDMSCl) and a base like imidazole.

-

Metal-Halogen Exchange and Borylation: The protected aryl bromide is cooled to a low temperature (typically -78 °C) in an anhydrous ethereal solvent like THF or diethyl ether. An organolithium reagent, such as n-butyllithium, is added to perform a lithium-halogen exchange, generating a highly reactive aryllithium species. This intermediate is then immediately quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate.

-

Hydrolysis/Deprotection: The resulting boronate ester is not isolated but is directly subjected to acidic aqueous workup. This hydrolysis serves two purposes: it converts the boronate ester into the desired boronic acid and simultaneously removes the silyl protecting group from the hydroxymethyl moiety.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, often involving water and an organic solvent, or by column chromatography on silica gel.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of medicinal chemistry for its reliability, mild conditions, and broad functional group tolerance in constructing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.[3][6][7]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium catalyst, which is believed to cycle between the Pd(0) and Pd(II) oxidation states. The universally accepted mechanism involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide, Ar¹-Br), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, forms a boronate complex (e.g., [Ar²-B(OH)₃]⁻). This complex transfers its organic group (Ar²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) species. This is the rate-determining step in many cases.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst to re-enter the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reagents & Equipment:

-

This compound (1.1 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

-

Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), this compound (1.1 eq), the base (e.g., K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Senior Application Scientist's Note: Using a slight excess of the boronic acid (1.1-1.2 eq) helps to drive the reaction to completion, compensating for any potential homocoupling or degradation of the boronic acid under the reaction conditions.

-

-

Atmosphere Inerting: Seal the flask with a septum, and purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes. This is achieved by inserting a needle connected to the gas line and a second needle to act as an outlet.

-

Senior Application Scientist's Note: This step is absolutely critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle. Proper degassing ensures catalyst longevity and reaction efficiency.

-

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Senior Application Scientist's Note: The use of a biphasic or aqueous solvent system is common. Water often accelerates the transmetalation step and helps to dissolve the inorganic base. Dioxane, DME, or Toluene are excellent organic solvents for dissolving the organic reagents.

-

-

Reaction Execution: Lower the flask into an oil bath preheated to the desired temperature (typically 80-100 °C). Stir the reaction vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

-

Senior Application Scientist's Note: Vigorous stirring is essential in a biphasic system to maximize the interfacial area between the organic and aqueous phases, facilitating the transfer of reagents and accelerating the reaction.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

-

Senior Application Scientist's Note: The brine wash helps to remove residual water from the organic layer, aiding in the subsequent drying step.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety, Handling, and Storage

-

Hazard Profile: this compound is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture. Boronic acids can be prone to dehydration to form boroxines, so proper storage is key to maintaining reagent integrity.

Conclusion

This compound is more than just a chemical with a molecular weight of 186.40 g/mol ; it is a versatile and enabling tool for synthetic chemists. Its strategic placement of chloro, hydroxymethyl, and boronic acid functionalities provides multiple avenues for molecular elaboration. A thorough understanding of its properties and its role in robust methodologies like the Suzuki-Miyaura coupling empowers researchers in drug discovery and materials science to construct complex molecular architectures with precision and efficiency.

References

- 1. This compound | C7H8BClO3 | CID 17750231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1003042-59-8 [chemicalbook.com]

- 5. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Synthesis of 2-Chloro-5-hydroxymethylphenylboronic acid

An In-Depth Technical Guide to the

Executive Summary

2-Chloro-5-hydroxymethylphenylboronic acid is a valuable bifunctional building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a cornerstone for constructing complex biaryl and heteroaryl structures that are prevalent in many active pharmaceutical ingredients.[1][2] This guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this target molecule, designed for researchers, chemists, and drug development professionals. As a senior application scientist, the narrative emphasizes not just the procedural steps but the underlying chemical principles, strategic decisions, and causality behind each experimental choice. The presented pathway is designed for robustness and scalability, addressing key challenges such as functional group compatibility through a strategic protection-deprotection sequence.

The Strategic Importance in Medicinal Chemistry

Arylboronic acids are indispensable tools in drug discovery.[2][3] Their stability, low toxicity, and high reactivity in cross-coupling reactions make them ideal intermediates.[4] The Suzuki-Miyaura coupling, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, leverages these reagents to form carbon-carbon bonds with exceptional precision and functional group tolerance.[5]

The target molecule, this compound, is particularly noteworthy. It incorporates three distinct points of functionality:

-

The Boronic Acid Group: The primary reactive site for Suzuki-Miyaura coupling.[6]

-

The Chloro Group: Modulates the electronic properties of the phenyl ring and can serve as a secondary coupling site under specific conditions.

-

The Hydroxymethyl Group: Provides a handle for subsequent derivatization, enabling the introduction of diverse pharmacophores or linking moieties to improve pharmacokinetic properties.

This trifecta of functionalities allows for the construction of sophisticated molecular architectures, making it a highly sought-after intermediate in the synthesis of novel therapeutics.[7][8]

A Chemist's Blueprint: Retrosynthetic Analysis and Strategy

A successful synthesis requires careful planning to navigate the reactivity of multiple functional groups. A direct borylation of a molecule already containing a hydroxymethyl group is fraught with peril due to the acidic proton of the alcohol, which is incompatible with the highly basic organolithium or Grignard reagents required for borylation.

Therefore, a robust strategy involves:

-

Installation of the hydroxymethyl precursor on the aromatic ring.

-

Protection of the resulting alcohol to render it inert.

-

Execution of the borylation reaction on the protected intermediate.

-

Final deprotection to unveil the target molecule.

The chosen starting material is the commercially available 2-Chloro-5-bromotoluene . This provides the correct substitution pattern and a methyl group that can be selectively functionalized to the required hydroxymethyl group.

Caption: Overall synthetic pathway for this compound.

Step 1: Selective Benzylic Bromination

3.1 Principle & Rationale

The initial transformation targets the methyl group for functionalization. A Wohl-Ziegler reaction provides a highly selective method for brominating the benzylic position without affecting the aromatic ring. This free-radical chain reaction utilizes N-Bromosuccinimide (NBS) as a source of a low, steady concentration of bromine, and Azobisisobutyronitrile (AIBN) as a thermal radical initiator. This selectivity is paramount to avoid unwanted aromatic bromination.

3.2 Detailed Experimental Protocol

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-5-bromotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and carbon tetrachloride (or a suitable alternative solvent like acetonitrile) to form a 0.5 M solution.

-

Add Azobisisobutyronitrile (AIBN) (0.05 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (N₂ or Ar).

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the formation of a less polar spot are indicative of product formation.

-

Cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the solid succinimide and wash it with a small amount of cold solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, 1-bromo-2-chloro-5-(bromomethyl)benzene, which can often be used in the next step without further purification.

3.3 Data & Characterization

| Parameter | Value |

| Product Name | 1-Bromo-2-chloro-5-(bromomethyl)benzene |

| Molecular Formula | C₇H₅Br₂Cl |

| Molecular Weight | 284.38 g/mol |

| Expected Yield | 85-95% (crude) |

| Appearance | Off-white to yellow solid |

| ¹H NMR (CDCl₃, δ) | ~7.5 (d, 1H), ~7.3 (dd, 1H), ~7.2 (d, 1H), ~4.5 (s, 2H) |

Step 2: Hydrolysis to the Benzyl Alcohol

4.1 Principle & Rationale

The newly installed benzyl bromide is a reactive electrophile, perfectly suited for an SN2 reaction. Hydrolysis converts the C-Br bond to a C-OH bond. A mild base like aqueous sodium carbonate or bicarbonate is employed as the nucleophilic source of hydroxide. This choice is critical to prevent potential side reactions, such as elimination, that could occur with stronger bases like NaOH or KOH.

4.2 Detailed Experimental Protocol

-

Dissolve the crude 1-bromo-2-chloro-5-(bromomethyl)benzene (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add sodium carbonate (Na₂CO₃) (1.5 eq) to the solution.

-

Heat the mixture to reflux (approx. 60-70°C) for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield (3-Bromo-4-chlorophenyl)methanol. The product can be purified by flash chromatography on silica gel if necessary.

4.3 Data & Characterization

| Parameter | Value |

| Product Name | (3-Bromo-4-chlorophenyl)methanol |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| Expected Yield | 80-90% |

| Appearance | White solid |

| ¹H NMR (CDCl₃, δ) | ~7.6 (d, 1H), ~7.3 (d, 1H), ~7.1 (dd, 1H), ~4.6 (s, 2H), ~1.9 (t, 1H, OH) |

Step 3: Strategic Protection of the Hydroxymethyl Group

5.1 Rationale for Protection

The subsequent step involves the formation of an aryllithium species, one of the most powerful bases in organic chemistry. The acidic proton of the hydroxymethyl group (pKa ~16) would instantly quench this organometallic reagent, preventing the desired borylation reaction. Therefore, the alcohol must be "masked" with a protecting group. tert-Butyldimethylsilyl (TBDMS) chloride is an excellent choice due to its stability under the strongly basic conditions of the borylation and its straightforward removal under mild acidic conditions.

5.2 Detailed Experimental Protocol

-

Dissolve (3-Bromo-4-chlorophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add imidazole (1.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting alcohol.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate under reduced pressure. The resulting crude silyl ether is typically of sufficient purity for the next step.

5.3 Data & Characterization

| Parameter | Value |

| Product Name | ((3-Bromo-4-chlorophenyl)methoxy)(tert-butyl)dimethylsilane |

| Molecular Formula | C₁₃H₂₀BrClOSi |

| Molecular Weight | 335.74 g/mol |

| Expected Yield | >95% |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, δ) | ~7.5 (d, 1H), ~7.2 (d, 1H), ~7.0 (dd, 1H), ~4.7 (s, 2H), ~0.9 (s, 9H), ~0.1 (s, 6H) |

Step 4: The Core Borylation Reaction

6.1 Principle & Mechanism

This is the key bond-forming step to install the boronic acid functionality. The process involves a lithium-halogen exchange, where the aryl bromide is converted into a highly nucleophilic aryllithium species using n-butyllithium (n-BuLi). This must be performed at cryogenic temperatures (-78°C) to prevent side reactions, such as decomposition or reaction with the solvent (THF). The aryllithium then acts as a nucleophile, attacking the electrophilic boron atom of a borate ester, typically triisopropyl borate B(OiPr)₃. The resulting boronate complex is then hydrolyzed during workup to yield the boronic acid.[9][10]

Caption: Mechanism of arylboronic acid synthesis via organolithium intermediate.

6.2 Detailed Experimental Protocol

-

Set up an oven-dried, three-neck flask under a strict inert atmosphere (N₂ or Ar).

-

Add the protected aryl bromide from Step 3 (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70°C.

-

Stir the mixture at -78°C for 1 hour.

-

In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78°C.

-

Transfer the freshly formed aryllithium solution to the triisopropyl borate solution via cannula, again maintaining a temperature below -70°C.

-

After the addition is complete, stir the mixture at -78°C for 1 hour, then allow it to warm slowly to room temperature overnight.

-

This procedure yields the protected boronate ester, which is taken directly to the final deprotection step.

Step 5: Final Deprotection and Product Isolation

7.1 Principle & Rationale

The final step accomplishes two transformations in a single acidic workup. The acid (e.g., aqueous HCl) simultaneously hydrolyzes the boronate ester to the desired boronic acid and cleaves the TBDMS protecting group from the hydroxymethyl moiety. This convergent approach is efficient and simplifies the final isolation.

7.2 Detailed Experimental Protocol

-

Cool the reaction mixture from Step 4 in an ice bath.

-

Slowly and carefully quench the reaction by adding 2 M aqueous HCl. Stir vigorously for 1-2 hours at room temperature.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

-

Combine all organic layers and wash with brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, this compound, is obtained as a solid.

7.3 Final Product Characterization

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₇H₈BClO₃ |

| Molecular Weight | 186.40 g/mol |

| CAS Number | 913836-17-4 |

| Purity (Typical) | >95% after purification |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, δ) | ~8.2 (s, 2H, B(OH)₂), ~7.7 (s, 1H), ~7.4 (d, 1H), ~7.3 (d, 1H), ~5.3 (t, 1H, OH), ~4.5 (d, 2H, CH₂) |

| MS (ESI-) | m/z 185.0 [M-H]⁻ |

Purification and Handling of Arylboronic Acids

Arylboronic acids present unique purification challenges.[11]

-

Recrystallization: This is often the most effective method for obtaining high-purity material. A mixed solvent system like ethyl acetate/hexanes or water can be effective.[12]

-

Acid-Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous layer (e.g., with NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure product.[13][14]

-

Chromatography: Silica gel chromatography can be challenging due to the polarity of boronic acids and their tendency to streak. However, it is feasible with polar eluent systems (e.g., DCM/Methanol).[11]

-

Anhydride Formation: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[15] This is often observed in mass spectrometry and by the presence of broad peaks in NMR. This is a common characteristic and does not typically impede reactivity in subsequent coupling reactions.

Application Spotlight: The Suzuki-Miyaura Coupling

The synthesized this compound is now ready for its primary application. In a typical Suzuki-Miyaura reaction, it is coupled with an aryl or heteroaryl halide (Ar-X) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This guide details a logical and robust synthetic route to this compound, a key intermediate for advanced applications in drug discovery and materials science. By understanding the causality behind each step—from the selective radical bromination to the strategic use of protecting groups and the core borylation reaction—researchers can confidently and efficiently produce this valuable compound. The protocols described herein are designed to be self-validating, providing the necessary data points for characterization and quality control, thereby empowering scientists to accelerate their research and development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-CHLORO-5-METHYLPHENYLBORONIC ACID [myskinrecipes.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. 4-(Hydroxymethyl)phenylboronic Acid | 59016-93-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Technical Guide to the Spectral Analysis of 2-Chloro-5-hydroxymethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 2-Chloro-5-hydroxymethylphenylboronic acid. As a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents, a thorough understanding of its structural and electronic properties through spectral analysis is paramount. This document, intended for researchers and drug development professionals, offers a detailed interpretation of its anticipated spectral characteristics, grounded in established scientific principles.

Introduction to this compound

This compound is a bifunctional organoboron compound. Its utility in medicinal chemistry and materials science stems from the presence of three key functional groups: a phenylboronic acid moiety, a chloro substituent, and a hydroxymethyl group. The boronic acid is a versatile functional group for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. The chloro and hydroxymethyl groups offer sites for further chemical modification, allowing for the synthesis of a diverse range of complex molecules. Accurate spectral analysis is the cornerstone of confirming the identity and purity of this reagent, ensuring the reliability of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR would provide a wealth of information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the hydroxyl proton, and the boronic acid protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |

| Aromatic H (position 6) | 7.8 - 8.0 | d | J ≈ 2 | Ortho to the boronic acid group, deshielded. |

| Aromatic H (position 4) | 7.4 - 7.6 | dd | J ≈ 8, 2 | Ortho to the hydroxymethyl group and meta to the chloro group. |

| Aromatic H (position 3) | 7.3 - 7.5 | d | J ≈ 8 | Ortho to the chloro group. |

| -CH₂- | 4.6 - 4.8 | s | - | Benzylic protons adjacent to an electron-withdrawing aromatic ring. |

| -CH₂OH | Variable (broad) | s | - | Chemical shift is concentration and solvent dependent. |

| -B(OH )₂ | Variable (broad) | s | - | Protons are exchangeable and their chemical shift is dependent on solvent and concentration. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-B | 130 - 135 | Carbon directly attached to the boron atom. |

| C-Cl | 135 - 140 | Carbon bearing the chloro substituent. |

| C-CH₂OH | 140 - 145 | Carbon attached to the hydroxymethyl group. |

| Aromatic C-H | 125 - 135 | Aromatic carbons with attached protons. |

| -CH₂OH | 60 - 65 | Carbon of the hydroxymethyl group. |

¹¹B NMR Spectroscopy

¹¹B NMR is a specialized technique that is highly informative for organoboron compounds. Boron has two NMR-active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance). ¹¹B is more commonly observed due to its higher natural abundance and smaller quadrupole moment.[1]

The chemical shift of the boron atom is sensitive to its coordination number and the electronic environment. For this compound, a relatively broad signal is expected in the range of δ 28-33 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal planar (sp² hybridized) boronic acid. The presence of diols or other Lewis bases can lead to the formation of a tetracoordinate (sp³ hybridized) boronate species, which would result in a significant upfield shift in the ¹¹B NMR spectrum.[2][3]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts of exchangeable protons.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16-64) should be used to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹¹B NMR Acquisition: If available, acquire the ¹¹B NMR spectrum. A specific probe tuned to the ¹¹B frequency will be necessary. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[1]

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, B-O, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (boronic acid) | 3200 - 3600 | Strong, Broad | Stretching |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad | Stretching |

| Aromatic C-H | 3000 - 3100 | Medium | Stretching |

| Aliphatic C-H | 2850 - 3000 | Medium | Stretching |

| Aromatic C=C | 1450 - 1600 | Medium to Weak | Stretching |

| B-O | 1310 - 1380 | Strong | Stretching |

| C-O (alcohol) | 1000 - 1260 | Strong | Stretching |

| C-Cl | 600 - 800 | Medium to Strong | Stretching |

The broadness of the O-H stretching band is due to hydrogen bonding, which can occur both intramolecularly and intermolecularly. The B-O stretching vibration is a characteristic and strong absorption for boronic acids.[4][5]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet is first recorded and subtracted from the sample spectrum.

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectral Data

The choice of ionization technique will significantly influence the appearance of the mass spectrum.

-

Electrospray Ionization (ESI): This is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ as the base peak. For this compound (C₇H₈BClO₃, MW = 186.40 g/mol ), the expected m/z values would be around 187.0 for [M+H]⁺ and 185.0 for [M-H]⁻. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be observed for these ions.

-

Electron Ionization (EI): This is a hard ionization technique that will likely lead to extensive fragmentation. The molecular ion (M⁺˙) at m/z 186 may be observed, but its abundance could be low. Common fragmentation pathways for phenylboronic acids include the loss of water and other neutral fragments. The isotopic signature of both boron (¹⁰B:¹¹B ≈ 1:4) and chlorine will contribute to the complexity of the spectrum.[6]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Ionization Technique | Notes |

| [M+H]⁺ | 187.0 | ESI (+) | Protonated molecule. |

| [M-H]⁻ | 185.0 | ESI (-) | Deprotonated molecule. |

| M⁺˙ | 186.4 | EI | Molecular ion. |

| [M-H₂O]⁺˙ | 168.4 | EI | Loss of water from the boronic acid and/or hydroxymethyl group. |

| [M-B(OH)₂]⁺ | 141.0 | EI | Loss of the boronic acid group. |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI. For EI, the sample can be introduced directly into the ion source via a direct insertion probe or through a gas chromatograph if the compound is sufficiently volatile and thermally stable.

-

Data Acquisition: The mass spectrum is acquired using a mass spectrometer. For ESI, the sample solution is infused into the ion source. For EI, the sample is vaporized and then ionized by a beam of electrons.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its chemical structure. The predicted spectral data and methodologies outlined in this guide serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science. By understanding the expected spectral features, scientists can confidently verify the identity and purity of this important building block, ensuring the integrity and success of their research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Stability and Storage of 2-Chloro-5-hydroxymethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxymethylphenylboronic acid is a versatile bifunctional organoboron compound increasingly utilized in organic synthesis and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). However, the stability of boronic acids is a critical factor that can significantly impact the outcome of synthetic procedures and the purity of the final products. This guide provides an in-depth technical overview of the stability and optimal storage conditions for this compound, drawing upon established principles of boronic acid chemistry to ensure its effective use in research and development.

Chemical Structure and Properties

This compound possesses a unique combination of substituents that influence its reactivity and stability. The boronic acid group is the primary site of reactivity in cross-coupling reactions. The chloro and hydroxymethyl groups on the phenyl ring modulate the electronic properties and steric environment of the molecule, which in turn affects its stability.

| Property | Value |

| Molecular Formula | C₇H₈BClO₃ |

| Molecular Weight | 186.4 g/mol |

| CAS Number | 1003042-59-8 |

| Appearance | Typically a white to off-white solid |

Key Factors Influencing the Stability of this compound

The stability of this compound is primarily influenced by three key degradation pathways: protodeboronation, oxidation, and dehydration (boroxine formation). Understanding these pathways is crucial for minimizing degradation and ensuring the integrity of the reagent.

Protodeboronation: The Primary Degradation Pathway

Protodeboronation is the cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process can be catalyzed by both acids and bases.[1][2]

-

Base-Catalyzed Protodeboronation: This is often the most significant degradation pathway under common reaction conditions, such as those used in Suzuki-Miyaura couplings. The presence of an electron-withdrawing chloro group at the ortho position to the boronic acid can increase the susceptibility of this compound to base-promoted protodeboronation.[3] Studies have shown that arylboronic acids with ortho-electron-withdrawing groups can be unstable in aqueous basic conditions.[3]

-

Acid-Catalyzed Protodeboronation: While generally less pronounced than base-catalyzed degradation, protodeboronation can also occur under acidic conditions.[4][5] The reaction is favored by strong acids and elevated temperatures.

The presence of the hydroxymethyl group at the meta position may have a less direct, but still relevant, electronic influence on the rate of protodeboronation.

Caption: General pathway of protodeboronation.

Oxidation

Arylboronic acids can undergo oxidation to form the corresponding phenol. This degradation is often mediated by exposure to air (oxygen) and can be accelerated by the presence of oxidizing agents.[6] For this compound, this would lead to the formation of 2-chloro-5-hydroxymethylphenol.

Dehydration: Formation of Boroxines

Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines (anhydrides). This is a reversible equilibrium process that is favored by the removal of water, for instance, by heating or storage in a desiccated environment. While boroxines are often in equilibrium with the monomeric boronic acid in solution and can be competent in cross-coupling reactions, their formation can complicate stoichiometry and characterization. Several suppliers note that their boronic acid products may contain varying amounts of the corresponding anhydride.

Caption: Reversible formation of boroxines from boronic acids.

Recommended Storage and Handling Protocols

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows down the rates of all degradation pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation by excluding atmospheric oxygen. |

| Moisture | Store in a tightly sealed container in a dry environment (desiccator) | Prevents hydrolysis and protodeboronation. |

| Light | Store in an opaque or amber container | Protects against potential light-induced degradation. |

Note: For long-term storage, storage at -20 °C may be considered, although for many arylboronic acids, refrigeration is sufficient.

Handling Procedures

-

Inert Atmosphere: Whenever possible, handle the solid compound under an inert atmosphere (e.g., in a glove box) to minimize exposure to air and moisture.

-

Minimize Exposure: Only remove the amount of material needed for a reaction from the main stock bottle. Avoid returning unused material to the stock bottle to prevent contamination.

-

Use Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis and protodeboronation.

-

Avoid Basic Conditions for Storage: Do not store solutions of this compound in basic media, as this will accelerate protodeboronation.

Assessing the Purity and Stability of this compound

Regular assessment of the purity of this compound is essential, especially for material that has been stored for an extended period.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and identify major impurities. The presence of signals corresponding to 2-chloro-5-hydroxymethylphenol would indicate degradation via protodeboronation or oxidation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for assessing purity. However, care must be taken as on-column hydrolysis of boronic acids can sometimes occur. Using a mobile phase without a pH modifier can help minimize this issue.

-

Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify degradation products.

Experimental Protocol: Purity Assessment by ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard (Optional): For quantitative analysis, add a known amount of a suitable internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

-

Data Analysis: Integrate the signals corresponding to the aromatic and hydroxymethyl protons of this compound and compare them to any impurity signals. The expected chemical shifts will vary depending on the solvent used.

Conclusion

The stability of this compound is a critical consideration for its successful application in synthesis. By understanding the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and implementing appropriate storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable reagent. The key to preserving its stability lies in minimizing its exposure to moisture, oxygen, and basic conditions. Regular purity assessment using standard analytical techniques will further guarantee the reliability of experimental outcomes.

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-hydroxymethylphenylboronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-5-hydroxymethylphenylboronic acid, a key building block in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. While specific quantitative solubility data for this compound is not extensively published, this guide offers a robust framework for researchers to predict, understand, and experimentally determine its solubility in a range of common organic solvents. We delve into the molecular factors governing solubility, present a detailed protocol for its empirical determination, and provide estimated solubility behaviors based on structurally analogous compounds.

Introduction: The Strategic Importance of Solubility in the Application of this compound

This compound is a valuable reagent in the synthesis of complex organic molecules, largely owing to its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[1][2]. These reactions are fundamental in the construction of biaryl and heteroaryl structures, which are prevalent motifs in many active pharmaceutical ingredients (APIs)[3]. The efficiency of such synthetic transformations is intrinsically linked to the solubility of the reactants in the chosen solvent system. A thorough understanding of the solubility of this compound is therefore not merely an academic exercise but a critical parameter for process optimization, enabling:

-

Enhanced Reaction Rates and Yields: Homogeneous reaction mixtures, achieved through adequate solubility, facilitate optimal interaction between reactants and catalysts.

-

Simplified Purification Processes: Knowledge of solubility in various solvents allows for the strategic design of crystallization and chromatography procedures.

-

Informed Solvent Selection: A priori understanding of solubility behavior guides the selection of green and sustainable solvent systems.

This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively manage and exploit the solubility of this compound in their research and development endeavors.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, the interplay of its functional groups governs its interactions with solvent molecules.

Molecular Structure:

Caption: Molecular structure of this compound.

-

Boronic Acid Moiety (-B(OH)₂): This functional group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols. However, boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which are generally less soluble[4]. This equilibrium can complicate solubility measurements.

-

Hydroxymethyl Group (-CH₂OH): The presence of this group significantly enhances the molecule's polarity and its capacity for hydrogen bonding, thereby increasing its affinity for polar solvents.

-

Chloro Group (-Cl): As an electron-withdrawing group, the chloro substituent can influence the acidity of the boronic acid. Its presence also contributes to the overall lipophilicity of the molecule, potentially enhancing solubility in less polar solvents compared to the unsubstituted counterpart.

The combination of these functional groups results in a molecule with a nuanced solubility profile, exhibiting affinity for a range of organic solvents.

Estimated Solubility of this compound in Common Organic Solvents

While precise quantitative data for this compound is scarce in the public domain, we can extrapolate expected solubility trends from studies on phenylboronic acid and its substituted derivatives[4][5][6][7][8]. The following table provides a qualitative and estimated quantitative solubility profile.

| Solvent | Solvent Class | Expected Qualitative Solubility | Estimated Solubility Range (mg/mL) | Rationale for Estimation |

| Methanol | Polar Protic | High | > 100 | The hydroxymethyl and boronic acid groups will readily form hydrogen bonds with methanol. |

| Ethanol | Polar Protic | High | > 100 | Similar to methanol, strong hydrogen bonding interactions are expected. |

| Acetone | Polar Aprotic | Moderate to High | 50 - 100 | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl groups of the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | 20 - 50 | THF is a good solvent for many boronic acids due to its ether oxygen acting as a hydrogen bond acceptor. |

| Dichloromethane (DCM) | Halogenated | Low to Moderate | 5 - 20 | The chloro substituent on the phenyl ring may enhance solubility in chlorinated solvents. |

| Toluene | Nonpolar | Low | < 5 | The overall polarity of the molecule is too high for significant solubility in nonpolar aromatic solvents. |

| Hexanes | Nonpolar | Very Low | < 1 | Strong solute-solute interactions (hydrogen bonding) will dominate over weak solute-solvent interactions. |

Disclaimer: The quantitative values presented are estimations based on analogous compounds and should be empirically verified.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The dynamic (or synthetic) method is a reliable technique for determining the solubility of crystalline compounds in organic solvents[4]. This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.

Experimental Workflow

Caption: Workflow for the dynamic method of solubility determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel to create a biphasic sample of known composition.

-

-

Heating and Stirring:

-

Heat the sample at a slow, constant rate (e.g., 0.1 K/min) using a circulating bath connected to the jacketed vessel.

-

Ensure vigorous stirring to maintain homogeneity and promote equilibrium.

-

-

Turbidity Monitoring:

-

Continuously monitor the turbidity of the sample. This can be done visually or, for higher accuracy, with a luminance probe that measures the intensity of a light beam passing through the solution.

-

-

Equilibrium Temperature Determination:

-

The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is marked by a sharp increase in the measured light intensity if a probe is used.

-

-

Data Collection and Analysis:

-

Repeat the procedure for a range of compositions to construct a solubility curve, plotting the mole fraction of the solute against the equilibrium temperature.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a complex interplay of intermolecular forces. Understanding these factors provides a predictive framework for solvent selection.

Caption: Intermolecular interactions governing solubility.

-

Hydrogen Bonding: As depicted in the diagram, the primary driver of solubility in polar solvents is the formation of hydrogen bonds between the hydroxyl groups of the solute and hydrogen bond acceptor/donor sites on the solvent molecules.

-

Dipole-Dipole Interactions: The polar C-Cl and C-O bonds contribute to the molecule's overall dipole moment, leading to favorable interactions with polar solvent molecules.

-

Van der Waals Forces: The aromatic ring participates in weaker van der Waals interactions, which are the primary forces at play in nonpolar solvents.

-

Solvent Polarity: A general principle is that "like dissolves like." Therefore, polar solvents are better at solvating polar molecules like this compound.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a robust framework for understanding and predicting its solubility behavior. By considering the physicochemical properties of the molecule and the principles of intermolecular interactions, researchers can make informed decisions regarding solvent selection. Furthermore, the detailed experimental protocol for the dynamic method empowers laboratories to generate their own high-quality solubility data, a crucial step in the optimization of synthetic processes and the development of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2-Chloro-5-hydroxymethylphenylboronic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Intricacies of a Versatile Building Block

2-Chloro-5-hydroxymethylphenylboronic acid, a substituted arylboronic acid, is a valuable reagent in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a high degree of precision and efficiency.[1] The presence of the chloro, hydroxymethyl, and boronic acid functionalities on the phenyl ring offers multiple points for molecular elaboration, making it a key intermediate in the synthesis of complex organic molecules with potential biological activity.

However, as with any reactive chemical species, a thorough understanding of its properties, hazards, and handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established scientific principles and regulatory standards. We will delve into the causality behind recommended procedures, offering not just a set of rules, but a framework for informed and responsible chemical practice.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. This compound, like many arylboronic acids, is classified as an irritant.

Primary Hazards:

-

Skin Irritation: Direct contact with the solid or solutions of the compound can cause skin irritation, characterized by redness, itching, and inflammation.

-

Serious Eye Irritation: The compound is a significant eye irritant. Contact can lead to pain, redness, and potentially, damage to the cornea.

-

Respiratory Tract Irritation: Inhalation of the dust can irritate the mucous membranes and the upper respiratory tract, leading to coughing and shortness of breath.

While specific toxicological data for this compound is not extensively documented in publicly available literature, the general class of arylboronic acids is noted for potential genotoxicity in some microbial assays, though the corresponding deboronated arenes are not.[2] Therefore, it is prudent to handle this compound with appropriate care to minimize exposure.

Physical and Chemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C₇H₈BClO₃ | [3] |

| Molecular Weight | 186.4 g/mol | [4] |

| Appearance | Solid | [5] |

| CAS Number | 913836-26-3 | [3] |